

What is the molecular structure of Indeno[1,2,3-cd]pyrene-d12?

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Compound of Interest

Compound Name: Indeno[1,2,3-cd]pyrene-d12

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An In-depth Technical Guide to Indeno[1,2,3-cd]pyrene-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of **Indeno[1,2,3-cd]pyrene-d12**, a deuterated polycyclic aromatic hydrocarbon (PAH). It is intended for researchers and professionals involved in environmental analysis, toxicology, and drug development who require detailed information on this compound. This document outlines its use as an internal standard in analytical methodologies and discusses the metabolic pathways of its non-labeled, carcinogenic analogue, Indeno[1,2,3-cd]pyrene.

Molecular Structure and Physicochemical Properties

Indeno[1,2,3-cd]pyrene-d12 is the isotopically labeled version of Indeno[1,2,3-cd]pyrene, a polycyclic aromatic hydrocarbon composed of five benzene rings fused to a central cyclopentane ring.[1] In the deuterated form, all twelve hydrogen atoms have been replaced by deuterium isotopes. This isotopic substitution is critical for its primary application as an internal standard in mass spectrometry-based analytical methods.[2][3] The non-labeled compound is a yellow crystalline solid and is recognized as a carcinogenic and mutagenic environmental pollutant.[1][4][5]



The key physicochemical properties of **Indeno[1,2,3-cd]pyrene-d12** and its native counterpart are summarized below for direct comparison.

Table 1: Physicochemical Properties

| Property | Indeno[1,2,3-cd]pyrene- d12 | Indeno[1,2,3-cd]pyrene (Unlabeled) |
|----------------------|--|--|
| Molecular Formula | C22D12[6][7] | C22H12[8][9] |
| Molecular Weight | ~288.4 g/mol [2][4][6][7] | ~276.3 g/mol [5][8][9] |
| Monoisotopic Mass | 288.16922 Da[2][4] | 276.09390 Da[5] |
| Labeled CAS Number | 203578-33-0[6][7] | N/A |
| Unlabeled CAS Number | 193-39-5[6][7] | 193-39-5[8][9] |
| Appearance | N/A | Yellow Crystals[1][5] |
| Primary Application | Internal Standard for PAH Analysis[2][6][7] | Environmental Contaminant, Carcinogen[1][4] |

Application in Analytical Chemistry

The primary utility of Indeno[1,2,3-cd]pyrene-d12 is as an internal standard for the quantitative analysis of PAHs in various environmental and biological matrices.[2][7] Its chemical and physical properties are nearly identical to the native analyte, but its increased mass allows it to be distinguished by a mass spectrometer. The use of isotopically labeled standards is a cornerstone of robust analytical methods, such as those published by the U.S. Environmental Protection Agency (EPA), for accurately quantifying trace levels of pollutants.[1]

Experimental Protocol: Quantification of PAHs using GC-MS and a Labeled Internal Standard

This section details a typical workflow for the analysis of PAHs in an environmental sample (e.g., soil, water, or air particulate matter) using gas chromatography-mass spectrometry (GC-

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MS) with **Indeno[1,2,3-cd]pyrene-d12** as an internal standard. The protocol is based on principles outlined in EPA methods such as TO-13A and the 8000 series.[8][10]

1. Sample Preparation and Extraction:

- A known quantity of the sample (e.g., 10g of soil, 1L of water) is accurately weighed or measured.
- A precise amount of the Indeno[1,2,3-cd]pyrene-d12 internal standard solution is added ("spiked") into the sample at the very beginning of the process. This accounts for any loss of analyte during subsequent steps.
- The sample is extracted using an appropriate solvent (e.g., dichloromethane, acetone) via methods like Soxhlet extraction, pressurized fluid extraction, or solid-phase extraction (SPE).
 [11]

2. Extract Cleanup and Concentration:

- The resulting solvent extract, which contains the target PAHs, the internal standard, and
 various matrix interferences, is subjected to a cleanup procedure. This is often accomplished
 using column chromatography with adsorbents like silica gel or Florisil to remove interfering
 compounds.
- The cleaned extract is then concentrated to a small, precise volume (e.g., 1 mL) using a nitrogen evaporator to prepare it for injection into the GC-MS system.

3. GC-MS Analysis:

- A small volume (e.g., 1-2 μL) of the concentrated extract is injected into the GC-MS. The GC separates the different PAHs based on their boiling points and interaction with the chromatographic column.
- Following separation, the compounds enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The instrument is typically operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[12][13]

4. Quantification:

• The concentration of native Indeno[1,2,3-cd]pyrene (and other PAHs) is calculated by comparing the peak area of its characteristic ions to the peak area of the known



concentration of the **Indeno[1,2,3-cd]pyrene-d12** internal standard. This ratio-based calculation corrects for variations in extraction efficiency and instrument response.

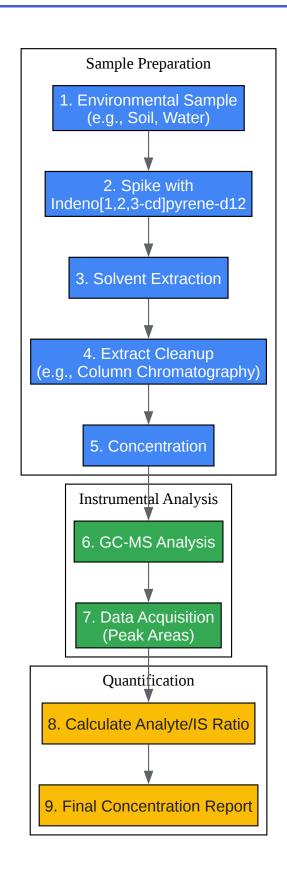
Table 2: Typical GC-MS Parameters for PAH Analysis

| Parameter | Setting |
|--------------------------|---|
| GC Column | Rxi-PAH (or equivalent), 60 m x 0.25 mm ID, 0.1 μm film |
| Carrier Gas | Helium at a constant linear velocity (e.g., 40 cm/sec) |
| Injection Mode | Splitless |
| Injection Volume | 2 μL |
| Oven Program | Example: 180°C (hold 2 min), ramp 5°C/min to 260°C, then ramp 15°C/min to 350°C (hold 12 min)[12] |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions (Example) | For Indeno[1,2,3-cd]pyrene: m/z 276, 274, 273. For Indeno[1,2,3-cd]pyrene-d12: m/z 288.[3] |

Logical Workflow for PAH Analysis

The following diagram illustrates the logical steps involved in the quantitative analysis of environmental PAHs using a deuterated internal standard.





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Fig 1. Experimental workflow for quantitative PAH analysis.



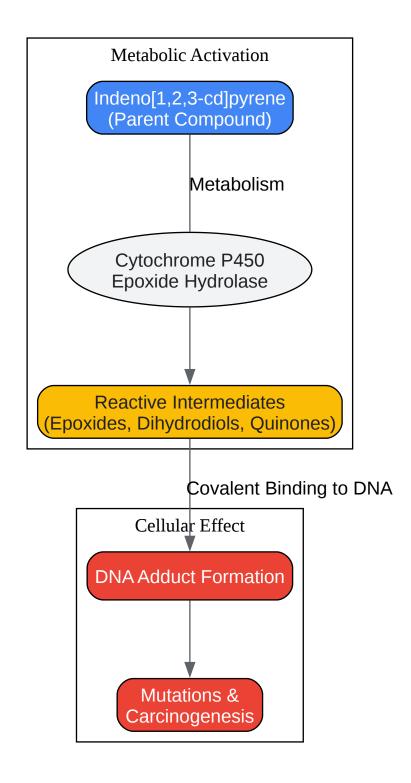
Toxicology and Metabolic Pathway of Indeno[1,2,3-cd]pyrene

While **Indeno[1,2,3-cd]pyrene-d12** is used in a controlled analytical context, its non-deuterated form is a genotoxic carcinogen.[4][14] Understanding its mechanism of toxicity is crucial for health and environmental risk assessment. Like many PAHs, Indeno[1,2,3-cd]pyrene requires metabolic activation to exert its carcinogenic effects.[4][15] This process is primarily mediated by cytochrome P450 enzymes in the body.[4]

The metabolic activation begins with the oxidation of the parent PAH molecule to form reactive intermediates. Key metabolites include quinones, dihydrodiols, and highly reactive epoxides. [14][16] For instance, the formation of IP-1,2-oxide is a critical step in its activation pathway.[17] These electrophilic metabolites can then covalently bind to the nucleophilic sites on DNA, forming DNA adducts.[17] The formation of these adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[4]

The diagram below illustrates the simplified metabolic pathway leading to the carcinogenicity of Indeno[1,2,3-cd]pyrene.





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Fig 2. Metabolic activation pathway of Indeno[1,2,3-cd]pyrene.



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